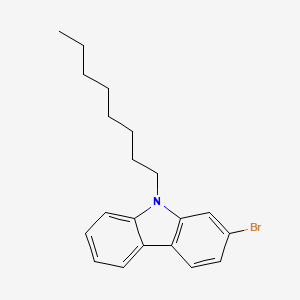

2-Bromo-9-n-octyl-9H-carbazole

Description

The exact mass of the compound 2-Bromo-9-octyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOUQHQDDYJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356465-23-0 | |

| Record name | 2-Bromo-9-n-octyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-9-n-octyl-9H-carbazole: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-9-n-octyl-9H-carbazole, a key intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, core physicochemical properties, characterization methodologies, and significant applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Importance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a "privileged structure" in both medicinal chemistry and materials science.[1] Its rigid, planar, and electron-rich nature imparts desirable photophysical and charge-transport properties.[1] This makes carbazole derivatives essential building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[2]

From a pharmaceutical perspective, the carbazole framework is found in numerous biologically active compounds, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[3][4] Marketed drugs such as carvedilol (a cardiovascular agent) and carprofen (an anti-inflammatory drug) feature this versatile core.[1]

The subject of this guide, this compound, is a strategically functionalized derivative. The bromine atom at the C-2 position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The n-octyl chain at the N-9 position is crucial for enhancing solubility in common organic solvents, a critical factor for solution-based processing of organic electronics and for improving the pharmacokinetic profiles of potential drug candidates.[5]

Physicochemical Properties

A clear understanding of a compound's fundamental properties is paramount for its application. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄BrN | [6] |

| Molecular Weight | 358.32 g/mol | [6] |

| CAS Number | 1356465-23-0 | [6] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 44 - 48 °C | |

| Purity | Typically >98% (by GC) | [6] |

| Solubility | Soluble in common organic solvents like THF, DMF, chloroform, and toluene. | [5] |

Synthesis of this compound

The synthesis of this compound is most logically approached via a two-step sequence starting from the parent heterocycle, 9H-carbazole. This strategy involves an initial regioselective bromination followed by N-alkylation.

Synthetic Workflow Overview

The overall synthetic pathway is designed for efficiency and control over the final product structure.

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 2-Bromo-9-n-octyl-9H-carbazole

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-Bromo-9-n-octyl-9H-carbazole. Given the scarcity of publicly available, quantitative solubility data for this compound, this document focuses on empowering researchers with a robust experimental protocol, grounded in the principles of physical chemistry. Understanding the solubility of this carbazole derivative is paramount for its application in organic electronics, particularly in the formulation of inks for printable devices and in controlling crystallization for optimal film morphology.

Understanding the Molecule: Physicochemical Properties of this compound

This compound is a heterocyclic aromatic compound with key structural features that dictate its solubility profile. The large, rigid carbazole core is inherently non-polar, while the bromine atom introduces a degree of polarizability. The long n-octyl chain significantly enhances its lipophilicity, suggesting a preference for non-polar organic solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1356465-23-0 | Amerigo Scientific[1] |

| Molecular Formula | C20H24BrN | Amerigo Scientific[1] |

| Molecular Weight | 358.32 g/mol | Amerigo Scientific[1] |

| Appearance | White to Light yellow powder to crystal | Tokyo Chemical Industry |

| Melting Point | 44.0 to 48.0 °C | Tokyo Chemical Industry |

The principle of "like dissolves like" is the cornerstone of predicting solubility. The largely non-polar character of this compound suggests good solubility in non-polar solvents like alkanes and aromatic hydrocarbons, and moderate solubility in more polar aprotic solvents. The presence of the n-octyl group is a deliberate synthetic modification to enhance solubility in common organic solvents, a crucial factor for its use in solution-processable organic light-emitting diodes (OLEDs) and solar cells.[2]

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent until equilibrium is reached.

Rationale Behind the Isothermal Saturation Method

This method is favored for its simplicity and accuracy. By ensuring an excess of the solid is present, the dissolution and crystallization processes reach a dynamic equilibrium, at which point the concentration of the dissolved solute in the solvent is, by definition, its solubility at that temperature. Maintaining a constant temperature (isothermal) is critical, as solubility is highly temperature-dependent.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, chloroform, tetrahydrofuran (THF), acetone, ethyl acetate, methanol, isopropanol).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.

-

Step-by-Step Experimental Procedure

-

Preparation:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Pipette a known volume of the selected solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K or 25 °C).

-

Agitate the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid crystallization upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Concentration Analysis:

-

Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of this compound in the same solvent is required.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula, accounting for the dilution factor:

S = (Concentration from analysis × Dilution factor)

-

Self-Validating System and Controls

To ensure the trustworthiness of the results, the protocol should include the following checks:

-

Verification of Equilibrium: Samples should be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred during the experiment.

-

Approaching Equilibrium from Supersaturation: For rigorous validation, a supersaturated solution can be prepared by heating a saturated solution and then allowing it to cool to the target temperature with agitation. The final concentration should match that obtained from the undersaturated approach.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for the isothermal saturation solubility measurement.

Concluding Remarks for the Practicing Scientist

This guide provides a robust and verifiable methodology for determining the solubility of this compound. The lack of readily available data necessitates a rigorous in-house determination. By following the detailed isothermal saturation protocol and incorporating the principles of self-validation, researchers can generate reliable solubility data. This data is critical for the rational design of formulations for solution-processed organic electronics and for controlling the solid-state properties of thin films, ultimately impacting device performance and reproducibility.

References

-

Gravel, E., & Leclerc, M. (2009). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2847. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-9H-carbazole. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

-

Amerigo Scientific. (n.d.). This compound, 98%. Retrieved January 24, 2026, from [Link]

-

Li, S., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data, 66(11), 4136–4145. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved January 24, 2026, from [Link]

-

Przybylski, D., & Voigt, W. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 887-890. [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Structural Insights of 2-Bromo-9-n-octyl-9H-carbazole

This whitepaper provides a comprehensive technical overview of 2-Bromo-9-n-octyl-9H-carbazole, a key building block in the development of advanced organic electronic materials. While a definitive single-crystal X-ray structure is not publicly available, this guide consolidates established methodologies for its synthesis, purification, and characterization. Furthermore, it delves into the principles of crystal engineering and computational modeling to offer predictive insights into its solid-state properties, providing a valuable resource for researchers and professionals in materials science and drug development.

Introduction: The Significance of Substituted Carbazoles

The carbazole moiety is a foundational scaffold in the design of functional organic materials, renowned for its electron-donating properties and high charge carrier mobility.[1] The strategic introduction of substituents onto the carbazole core allows for the fine-tuning of its electronic and physical properties. The title compound, this compound, combines three key structural features:

-

The carbazole core , which provides the essential electronic and photophysical properties.

-

An n-octyl chain at the 9-position, which enhances solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices.

-

A bromo substituent at the 2-position, which serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. Additionally, the bromine atom can influence intermolecular interactions and the resulting solid-state packing.

These features make this compound and its derivatives highly valuable in the development of materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other electronic applications.[2][3][4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1356465-23-0 | [5] |

| Molecular Formula | C20H24BrN | [5] |

| Molecular Weight | 358.32 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 44.0 - 48.0 °C | [6] |

| Purity | >98.0% (GC) | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from carbazole. The following protocol is a representative procedure based on established methods for the synthesis of carbazole derivatives.[7][8]

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-9H-carbazole

-

Reaction Setup: To a solution of 9H-carbazole in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C.[9] The use of a polar aprotic solvent like DMF facilitates the electrophilic substitution reaction.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water. The crude product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with copious amounts of water to remove residual DMF and succinimide.

-

Purification: The crude 2-Bromo-9H-carbazole can be further purified by recrystallization from a suitable solvent such as ethanol or toluene to yield an off-white to beige powder.[2]

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the synthesized 2-Bromo-9H-carbazole and powdered potassium hydroxide (KOH) in DMF. The strong base deprotonates the nitrogen of the carbazole, forming the carbazolide anion.

-

Reaction Execution: Add 1-bromooctane to the suspension and heat the reaction mixture to 60-80 °C. Stir for 6-12 hours, monitoring the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The final purification is achieved by recrystallization.[10][11]

Structural Characterization

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole core, with splitting patterns consistent with a 2-substituted system. The n-octyl chain will exhibit aliphatic signals, including a triplet for the terminal methyl group and multiplets for the methylene groups. The methylene group attached to the nitrogen atom will be deshielded and appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons of the carbazole and the aliphatic carbons of the octyl chain. The carbon atom attached to the bromine will show a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as the C-N stretching of the carbazole ring.[12]

Crystallization and X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for unequivocally determining the molecular and crystal structure.[13]

Protocol for Single Crystal Growth:

-

Solvent Selection: The choice of solvent is critical. A good solvent for recrystallization will dissolve the compound when hot but not when cold.[14] A solvent screen using small amounts of the compound in various solvents (e.g., hexanes, ethanol, ethyl acetate, toluene, or mixtures thereof) should be performed.

-

Crystallization Methods:

-

Slow Cooling: Dissolve the purified compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).[15]

-

Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature in a vial loosely covered with a perforated cap. Allow the solvent to evaporate slowly over several days or weeks.[16]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[16]

-

Caption: Common methods for single crystal growth.

X-ray Diffraction Analysis:

-

Powder X-ray Diffraction (PXRD): PXRD can be used to assess the crystallinity of the bulk material and to identify different polymorphic forms.[17]

-

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD will provide precise information about bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.[18]

Predicted Structural Properties and Computational Modeling

In the absence of an experimental crystal structure, computational methods can provide valuable insights into the molecular geometry and potential intermolecular interactions.[19]

Molecular Geometry

Density Functional Theory (DFT) calculations can be employed to predict the optimized molecular geometry of this compound.[20][21] It is expected that the carbazole core will be largely planar. The n-octyl chain is flexible and can adopt various conformations.

Crystal Packing

The crystal packing of carbazole derivatives is often dominated by π-π stacking interactions between the aromatic cores and van der Waals interactions involving the alkyl chains.[22] In the case of 2,7-Dibromo-9-octyl-9H-carbazole, the crystal structure reveals that the octyl chains form a segregated bilayer, isolating rows of carbazole units.[22] A similar packing motif could be anticipated for the 2-bromo isomer. The bromine atom may also participate in halogen bonding or other short contacts, further influencing the crystal packing.

Conclusion

This compound is a synthetically accessible and highly versatile building block for advanced organic materials. This guide has provided a detailed overview of its synthesis, purification, and characterization. While a definitive crystal structure remains to be reported, the principles of crystal engineering and computational modeling outlined herein provide a solid foundation for future investigations into its solid-state properties. A thorough understanding of the structure-property relationships of this and related compounds will continue to drive innovation in the field of organic electronics.

References

-

Scholarena. (2018, March 28). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link][12]

-

ResearchGate. (2020, April 27). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link][7]

-

PubChem. (n.d.). 2-Bromo-9H-carbazole. Retrieved from [Link][23]

-

Kurahashi, M., Fukuyo, M., Shimada, A., Furusaki, A., & Nitta, I. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan, 42(8), 2174-2179. Retrieved from [Link][18]

-

Amerigo Scientific. (n.d.). This compound, 98%. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link][10]

-

Gagnon, E., & Laliberté, D. (2012). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2147. Retrieved from [Link][22]

-

ResearchGate. (2025, August 7). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link][15]

-

Gryba, J., et al. (2021). Synthesis, crystal structures and properties of carbazole-based[5]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 17, 73-82. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][11]

-

Al-Saidi, W. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Vibrational Spectroscopy, 114, 103248. Retrieved from [Link][20]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link][16]

-

ResearchGate. (n.d.). X-ray and DFT structural study of some carbazole-substituted imines. Retrieved from [Link][21]

- Khan, I., et al. (2021). A review on the biological potentials of carbazole and its derived products. Molecules, 26(11), 3183.

-

Royal Society of Chemistry. (2022). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C. Retrieved from [Link][1]

-

Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link][24]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. Retrieved from [Link][3]

-

International Union of Crystallography. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N',N''-trialkyldiindolocarbazole. Retrieved from [Link][17]

-

Royal Society of Chemistry. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. Retrieved from [Link][13]

-

Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. Retrieved from [Link][19]

-

ResearchGate. (2025, August 6). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N- and C-Substituted Carbazoles by N-Bromosuccinimide or a N-Bromosuccinimide/Silica Gel System. Retrieved from [Link][9]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link][14]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link][8]

-

MDPI. (n.d.). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole. Retrieved from [Link]

Sources

- 1. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. This compound, 98% - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 1356465-23-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. scholarena.com [scholarena.com]

- 13. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. praxilabs.com [praxilabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. The computational prediction of pharmaceutical crystal structures and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Bromo-9H-carbazole | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

An In-Depth Technical Guide to the Electrochemical Properties of 2-Bromo-9-n-octyl-9H-carbazole

This technical guide provides a comprehensive overview of the electrochemical properties of 2-Bromo-9-n-octyl-9H-carbazole, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental protocols.

Introduction: The Significance of this compound

Carbazole and its derivatives are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1] The introduction of a bromo-substituent and an n-octyl chain to the carbazole core, as in this compound, offers a strategic approach to fine-tune the molecule's electronic and physical characteristics.

The bromine atom at the 2-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex, high-performance organic materials.[2] The n-octyl group at the 9-position enhances solubility in common organic solvents, a crucial factor for solution-based processing of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]

Understanding the electrochemical properties of this molecule is paramount for predicting its behavior in an electronic device. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the oxidation and reduction potentials, govern the charge injection, transport, and overall device performance.

Synthesis of this compound

Step 1: Bromination of 9H-Carbazole

The bromination of the carbazole core is a critical first step. A well-established method involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol:

-

In a round-bottom flask, dissolve 9H-carbazole in a suitable solvent like chloroform or carbon tetrachloride.

-

Slowly add one equivalent of N-bromosuccinimide (NBS) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine and succinimide byproduct.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-9H-carbazole.

Step 2: N-Alkylation of 2-Bromo-9H-carbazole

The introduction of the n-octyl chain at the nitrogen atom is typically achieved via a nucleophilic substitution reaction.

Experimental Protocol:

-

To a solution of 2-bromo-9H-carbazole in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Add 1-bromooctane to the reaction mixture.

-

Heat the mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.[4]

Predicted Electrochemical Data

While specific DFT calculations for this compound are not available in the literature, we can estimate the expected values based on similar brominated carbazole derivatives. The bromine atom, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted carbazole. The n-octyl group, being a weak electron-donating group, will have a less pronounced effect.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.6 to -5.8 |

| LUMO Energy | -2.1 to -2.3 |

| HOMO-LUMO Gap | 3.4 to 3.6 |

Note: These values are estimations and should be validated by experimental measurements.

Experimental Determination of Electrochemical Properties

Cyclic voltammetry (CV) is the primary experimental technique used to determine the electrochemical properties of organic materials. [5]It allows for the measurement of oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be empirically determined.

Experimental Protocol for Cyclic Voltammetry

Materials and Equipment:

-

This compound

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammogram by scanning the potential from an initial value to a final value and back. The potential range should be chosen to encompass the oxidation and reduction events of the compound.

-

Record the resulting voltammogram, which plots the current response as a function of the applied potential.

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.

Sources

The Octyl Tether: A Technical Guide to Enhancing Carbazole Solubility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazole, a privileged heterocyclic scaffold, is a cornerstone in the development of advanced materials and therapeutics. However, its inherent planarity and strong intermolecular π-π stacking interactions frequently lead to poor solubility in common organic solvents, significantly hampering its processability and formulation. This technical guide provides an in-depth analysis of a key molecular engineering strategy to overcome this challenge: the introduction of an octyl chain at the N-9 position of the carbazole nucleus. We will explore the physicochemical principles governing this solubility enhancement, provide practical experimental protocols for quantifying these effects, and offer insights into the broader implications for material design and drug development.

The Carbazole Solubility Challenge: A Tale of Two Forces

The solubility of a molecule is a delicate balance between its interactions with itself (cohesive forces) and its interactions with the solvent (adhesive forces). For carbazole, a planar, aromatic system, the dominant cohesive forces are strong π-π stacking interactions, where the electron clouds of adjacent molecules attract each other, leading to the formation of stable crystal lattices. These interactions, coupled with the molecule's relatively low polarity, result in poor solubility in many organic solvents.

To overcome this, the introduction of an alkyl chain, such as an octyl group, at the N-9 position serves two primary functions:

-

Steric Hindrance: The flexible, three-dimensional nature of the octyl chain disrupts the planar stacking of the carbazole cores. This steric hindrance physically prevents the close approach required for strong π-π interactions, thereby weakening the cohesive forces within the solid state.

-

Enhanced Solute-Solvent Interactions: The non-polar, aliphatic octyl chain significantly increases the van der Waals interactions with non-polar and moderately polar organic solvents. This improves the solvation of the molecule, favoring the dissolved state over the solid state.

The overall effect is a dramatic increase in the solubility of the carbazole derivative, making it more amenable to solution-based processing techniques essential in organic electronics and formulation development in the pharmaceutical industry.

Physicochemical Properties: Carbazole vs. 9-Octylcarbazole

A comparison of the fundamental physicochemical properties of carbazole and its N-octyl derivative highlights the impact of the alkyl chain.

| Property | Carbazole | 9-Octylcarbazole |

| Molecular Formula | C₁₂H₉N | C₂₀H₂₅N |

| Molecular Weight | 167.21 g/mol | 279.4 g/mol [1] |

| Appearance | White crystalline solid | - |

| LogP (o/w) | 3.7 | 6.7 (calculated)[1] |

| Qualitative Solubility | Soluble in acetone, chloroform, and hot ethanol; sparingly soluble in benzene and ether. | Generally high solubility in common organic solvents. |

The Impact of the Octyl Chain on Intermolecular Interactions

The introduction of the octyl chain fundamentally alters the intermolecular forces at play, leading to enhanced solubility.

Caption: Disruption of π-π stacking by the octyl chain.

Experimental Determination of Solubility: A Practical Guide

To empower researchers to generate their own quantitative solubility data, we present two robust and widely used experimental protocols.

Isothermal Saturation Method (Gravimetric Analysis)

This method provides a direct and accurate measurement of solubility by determining the mass of solute dissolved in a known mass of solvent at a constant temperature.[2]

4.1.1. Materials and Equipment

-

9-Octylcarbazole (or other carbazole derivative)

-

High-purity organic solvents (e.g., THF, chloroform, toluene)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or magnetic stirrer

-

Thermostatic water bath

-

Vials with airtight seals

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

4.1.2. Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess of 9-octylcarbazole to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Add a known volume (e.g., 5.00 mL) of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrated, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.00 mL) into a syringe fitted with a solvent-compatible filter.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Record the total mass of the evaporation dish and the saturated solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the evaporation dish containing the solid residue to a constant mass in a drying oven or vacuum desiccator.

-

Record the final mass of the evaporation dish and the dried solute.

-

-

Calculation:

-

Mass of solute: (Final mass of dish + solute) - (Initial mass of empty dish)

-

Mass of solvent: (Mass of dish + solution) - (Final mass of dish + solute)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Caption: Workflow for the Gravimetric Solubility Method.

UV-Vis Spectrophotometric Method

This method is particularly useful for aromatic compounds like carbazoles that have a strong UV absorbance. It relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.[3][4]

4.2.1. Materials and Equipment

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

4.2.2. Step-by-Step Protocol

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 9-octylcarbazole of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 9-octylcarbazole.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Filter the saturated solution as described in the gravimetric method.

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Convert the concentration to the desired units (e.g., g/L or mol/L).

-

Caption: Workflow for the UV-Vis Spectrophotometric Method.

Conclusion and Future Perspectives

The attachment of an octyl chain to the carbazole core is a highly effective and widely adopted strategy to enhance solubility in organic solvents. This is achieved through the dual effects of sterically hindering intermolecular π-π stacking and increasing favorable van der Waals interactions with the solvent. While qualitative observations consistently support this principle, this guide provides the necessary framework for researchers to obtain robust, quantitative data for their specific carbazole derivatives. The detailed experimental protocols for both gravimetric and spectrophotometric methods offer a self-validating system for solubility determination, crucial for advancing the fields of organic electronics, medicinal chemistry, and materials science. Future work in this area could involve the systematic study of a broader range of alkyl chain lengths and branching patterns to create a comprehensive quantitative structure-property relationship for the solubility of carbazole derivatives.

References

-

PubChem. Carbazole. National Center for Biotechnology Information. [Link]

-

Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]

-

ResearchGate. (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. [Link]

-

PubChem. 9-Octylcarbazole. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

-

MDPI. Quantitative Analysis of Solubility Parameters and Surface Properties of Larch Bark Proanthocyanidins. [Link]

-

ResearchGate. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. [Link]

-

Impact Factor. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]

-

Scribd. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Gravimetric method of analysis. [Link]

-

GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

-

Longdom. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

Sources

The Strategic Role of Bromine in 2-Substituted Carbazole Derivatives: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives represent a cornerstone in the development of functional organic materials and pharmacologically active agents. Their unique electronic properties, thermal stability, and biological activity make them privileged scaffolds in materials science and medicinal chemistry.[1][2] This technical guide delves into the pivotal role of bromine substitution, specifically at the 2-position of the carbazole nucleus. We will explore how this seemingly simple halogenation provides a strategic gateway for a vast array of chemical transformations, enabling the synthesis of complex, high-performance molecules. This document will serve as an in-depth resource, elucidating the synthetic strategies involving 2-bromocarbazoles, the mechanistic underpinnings of their reactivity, and their applications in cutting-edge research and development.

The Carbazole Scaffold: A Privileged Structure

The carbazole moiety, a tricyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic compounds with significant biological and photophysical properties.[2][3] Its rigid, planar structure and electron-rich nature, owing to the nitrogen heteroatom, confer excellent charge-transporting capabilities.[1][4] This has led to their widespread use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[1][5] In the realm of medicinal chemistry, carbazole alkaloids have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7]

The functionality and performance of carbazole-based systems are exquisitely dependent on the nature and position of substituents on the carbazole core. Substitution at the 2- and 7-positions is particularly influential in modulating the electronic and photophysical properties of the molecule.

Bromine at the 2-Position: A Versatile Synthetic Handle

The introduction of a bromine atom at the 2-position of the carbazole ring is a critical and strategic step in the synthesis of a vast library of functional derivatives.[8] 2-Bromocarbazole serves as a key intermediate, where the bromine atom acts as a versatile leaving group in a variety of cross-coupling reactions.[4] This allows for the facile introduction of a wide range of substituents, enabling precise tuning of the molecule's properties for specific applications.

Synthesis of 2-Bromocarbazole Derivatives

The regioselective bromination of the carbazole ring is paramount. While direct bromination of carbazole can lead to a mixture of products, including polybrominated species, specific conditions have been developed to achieve high selectivity for the 2- and 7-positions.[4][9]

Key Synthetic Approaches:

-

Electrophilic Bromination: The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of carbazoles.[9][10][11] Careful control of stoichiometry, reaction time, and temperature is crucial to favor the formation of mono- or di-brominated products. For instance, the use of a stoichiometric amount of NBS in a suitable solvent like DMF or chloroform at room temperature can yield 2-bromocarbazole.

-

Double Bromination: The synthesis of 2,7-dibromocarbazole is also a valuable pathway, as both bromine atoms can be subsequently functionalized.[12][13] This is typically achieved by using an excess of the brominating agent.

A general workflow for the synthesis and subsequent functionalization of 2-bromocarbazole is depicted below:

Caption: Synthetic workflow for 2-substituted carbazole derivatives.

The Power of Cross-Coupling: Unleashing the Potential of 2-Bromocarbazole

The true synthetic utility of 2-bromocarbazole lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions.[4][14] These reactions provide a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. In the context of 2-bromocarbazole, this reaction is extensively used to introduce various aryl and heteroaryl moieties.[15] This is particularly important in the design of materials for organic electronics, where extending the π-conjugated system is crucial for tuning the HOMO/LUMO energy levels and improving charge transport.[1]

| Reactant | Catalyst/Ligand | Base | Solvent | Typical Yield | Application |

| Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 70-95% | OLED host materials, OPV donors |

| Heteroarylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene/H₂O | 65-90% | Thermally activated delayed fluorescence (TADF) emitters |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromocarbazole

-

To an oven-dried Schlenk flask, add 2-bromocarbazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed solvent (e.g., toluene/H₂O, 4:1, 10 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds.[16][17] Starting from 2-bromocarbazole, this reaction allows for the introduction of a wide variety of primary and secondary amines, including arylamines and alkylamines.[9] This is of paramount importance in the synthesis of hole-transporting materials for OLEDs, where triarylamine moieties are commonly employed.[18] It is also a key step in the synthesis of many biologically active carbazole derivatives.[19]

Caption: Key components of the Buchwald-Hartwig amination.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route for the formation of C-N and C-O bonds.[20] While palladium-catalyzed methods are often preferred due to milder reaction conditions, the Ullmann reaction remains a valuable tool, particularly for the synthesis of certain diaryl ethers and diarylamines derived from 2-bromocarbazole.

Impact on Properties and Applications

The strategic use of bromine at the 2-position of the carbazole core allows for a remarkable degree of control over the final properties of the molecule.

Organic Electronics

In the field of organic electronics, the ability to systematically modify the carbazole structure is paramount for optimizing device performance.

-

Tuning Emission Color: By introducing different aromatic substituents at the 2-position via Suzuki coupling, the emission wavelength of carbazole-based fluorophores can be precisely tuned from the deep blue to the green and red regions of the spectrum.[21]

-

Enhancing Charge Transport: The incorporation of hole-transporting moieties, such as triarylamines, through Buchwald-Hartwig amination, leads to materials with improved charge injection and transport properties, which are essential for efficient OLEDs and OPVs.[4][18]

-

Improving Thermal Stability: The introduction of bulky substituents at the 2-position can increase the glass transition temperature (Tg) of the material, leading to enhanced morphological stability and longer device lifetimes.[5]

| Derivative Class | Key Synthetic Reaction | Property Modified | Application |

| 2-Arylcarbazoles | Suzuki Coupling | Emission wavelength, electron affinity | OLED emitters, TADF materials |

| 2-(Diarylamino)carbazoles | Buchwald-Hartwig Amination | Hole mobility, ionization potential | Hole transport layers (HTLs) in OLEDs and OPVs |

| Carbazole-based polymers | Suzuki, Stille, or Heck Coupling | Solubility, film-forming properties | Active layer in polymer solar cells (PSCs) |

Medicinal Chemistry

In drug discovery and development, the 2-position of the carbazole nucleus is a key site for modification to enhance biological activity and modulate pharmacokinetic properties.

-

Antimicrobial Agents: The introduction of various functional groups at the 2-position has been shown to significantly impact the antimicrobial and antifungal activity of carbazole derivatives.[6][22]

-

Anticancer Drugs: Many potent anticancer agents are based on the carbazole scaffold. The ability to functionalize the 2-position allows for the optimization of interactions with biological targets and the improvement of drug-like properties.[2][19]

-

Neuroprotective Agents: N-substituted carbazoles with specific functionalities at the 2-position have been investigated for their neuroprotective effects, showing promise in the treatment of neurodegenerative diseases.[19]

Future Outlook

The strategic importance of bromine in the synthesis of 2-substituted carbazole derivatives is firmly established. Future research in this area will likely focus on several key directions:

-

Development of More Efficient Catalytic Systems: The discovery of new, more active, and sustainable catalysts for cross-coupling reactions will continue to be a major focus. This includes the use of earth-abundant metals and the development of catalytic systems that can operate under milder conditions.

-

C-H Functionalization: While bromination followed by cross-coupling is a powerful strategy, direct C-H functionalization of the carbazole core is an increasingly attractive and atom-economical alternative.

-

Novel Applications: The versatility of 2-substituted carbazoles will undoubtedly lead to their exploration in new and emerging fields, such as organic thermoelectrics, photocatalysis, and chemical sensing.

Conclusion

References

- Intel Market Research. (2025, September 15). Carbazole Chemistry Breakthroughs Drive New Demand for 2-Bromo-N-phenylcarbazole in Optoelectronic Devices.

- Gupta, A., Jamatia, R., Dam, B., & Pal, A. K. (2018). Development of Synergistic, Dual Pd-Cu@rGO catalyst for Suzuki, Heck and Click Reactions: Facile Synthesis of Triazole or Tetrazole Containing Biaryls and Stilbenes. ChemistrySelect, 3, 8212-8220.

- Mohanakrishnan, R., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances.

- Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. (2020). Beilstein Journal of Organic Chemistry, 16, 1066–1074.

- Sehnal, P., Taylor, R. J. K., & Fairlamb, I. J. S. (2010). Emergence of Palladium(IV) Chemistry in Synthesis and Catalysis. Chemical Reviews, 110, 824–889.

- Palladium(0)-catalysed cross coupling of prenylmetal species with bromocarbazoles. (2010). Organic & Biomolecular Chemistry.

- Recent Developments and Biological Activities of N-Substituted Carbazole Deriv

- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). MDPI.

- Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes).

- Carbazole Derivatives as Potential Antimicrobial Agents. (2022). PMC - NIH.

- Electrophilic and radical bromination of bromo deriv

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- Synthetic method of 2-bromocarbazole.

- Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive M

- ELECTROPHILIC AND FREE RADICAL BROMINATION OF BIOLOGICALLY ACTIVE BROMO DERIVATIVES OF [B] CARBAZOLE USING NBS/ H2SO4. (2025). WJPR.

- Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. NIH.

- Synthesis of Carbazole-Based Electron Donor–Acceptor Architectures Enabling Ultrasensitive Epinephrine Detection. (2025). Organic Letters.

- Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, Triptoquinone B and C and Isoiresin. NIH.

- 2-Bromocarbazole. Chem-Impex.

- Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. (2015). PMC - NIH.

- Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. (2021). Beaudry Research Group.

- An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (2023).

- Scope of the double bromination of carbazole derivatives. Reaction... (2024).

- A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. (2022). The Journal of Organic Chemistry.

- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central.

- Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal.

- ELECTROPHILIC AND FREE RADICAL BROMINATION OF NOVEL [b] CARBAZOLE DERIVATIVES AND ANTIMICROBIAL EVALUATION. European Journal of Biomedical and Pharmaceutical Sciences.

- Deciphering Complexity in Pd–Catalyzed Cross-Couplings.

- Mini-review on the novel synthesis and potential applications of carbazole and its deriv

- Carbazoles: Role and Functions in Fighting Diabetes. (2022). MDPI.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Novel approach to biscarbazole alkaloids via Ullmann coupling – synthesis of murrastifoline-A and bismurrayafoline-A. (2012). Qucosa - TU Dresden.

- Deciphering complexity in Pd–catalyzed cross-couplings. White Rose Research Online.

- Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (2025). MDPI.

- recent developments in c−h functionaliz

- A Convenient Synthesis of 3,6-Substituted Carbazoles via Nickel Catalyzed Cross-Coupling. Vanderbilt University.

- CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. IJRPC.

- Carbazole derivatives for organic electroluminescent devices.

- Pd(OAc)2/P(cC6H11)3-Catalyzed Allylation of Aryl Halides with Homoallyl Alcohols via Retro-Allylation. (2007). Journal of the American Chemical Society.

- Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. (2024). International Journal of Pharmaceutical Sciences.

- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). NIH.

- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021).

- 2-Bromo-9H-carbazole | 2-Bromocarbazole | CAS 3652-90-2. Ossila.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Carbazole Chemistry Breakthroughs Drive New Demand for 2-Bromo-N-phenylcarbazole in Optoelectronic Devices [intelmarketresearch.com]

- 5. BJOC - Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties [beilstein-journals.org]

- 6. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

- 11. wjpr.net [wjpr.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, Triptoquinone B and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tud.qucosa.de [tud.qucosa.de]

- 21. ossila.com [ossila.com]

- 22. ijrpc.com [ijrpc.com]

Methodological & Application

Application Notes & Protocols: 2-Bromo-9-n-octyl-9H-carbazole as a Hole Transport Material

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Critical Role of Hole Transport Materials in Organic Electronics

In the architecture of high-performance organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), each layer serves a distinct and vital function. The Hole Transport Layer (HTL) is fundamentally crucial, acting as a selective conduit for positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons.[1] An ideal Hole Transport Material (HTM) must possess high hole mobility, appropriate energy levels for efficient charge transfer, excellent thermal stability, and good film-forming properties.[1]

Carbazole-based molecules have emerged as a superior class of HTMs due to their rigid, planar structure which facilitates intermolecular π-π stacking, leading to efficient charge transport.[2] Their high thermal stability and versatile functionalization potential make them highly attractive for tuning optoelectronic properties.[3] This guide focuses on 2-Bromo-9-n-octyl-9H-carbazole , a key building block and functional HTM. The introduction of an n-octyl chain at the 9-position significantly improves solubility and processability, which is essential for solution-based device fabrication.[4] The bromine atom at the 2-position serves as a reactive site for further chemical modification, allowing for the synthesis of more complex, high-performance derivatives and polymers.[5]

This document provides a comprehensive overview of the properties, synthesis, and application of this compound, offering detailed protocols for researchers in materials science and electronic device engineering.

II. Physicochemical Properties

The performance of this compound as an HTM is directly linked to its intrinsic physicochemical properties. A summary of these key characteristics is presented below.

| Property | Value | Reference / Source |

| CAS Number | 1356465-23-0 | [6] |

| Molecular Formula | C₂₀H₂₄BrN | [6] |

| Molecular Weight | 358.32 g/mol | [6] |

| Purity | >98% (typical) | [6] |

| Appearance | White to off-white powder/crystals | - |

| Storage | Room Temperature, sealed in a dry environment | [6] |

| Solubility | Soluble in common organic solvents like THF, DMF, Chlorobenzene, Toluene | Inferred from synthesis protocols[7] |

| Hazard Information | Warning: Causes skin and serious eye irritation (H315, H319) | [6] |

Note: HOMO/LUMO energy levels and thermal stability data can vary based on the specific measurement technique and conditions. These should be experimentally determined for each batch.

III. Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the N-alkylation of 2-bromo-9H-carbazole. This method is reliable and provides good yields of the desired product. The purity of the final compound is paramount, as trace impurities can act as charge traps in an electronic device, severely limiting its performance.

A. Rationale Behind Experimental Choices

-

Starting Material: 2-bromo-9H-carbazole is a commercially available precursor.[8] Its nitrogen proton is acidic enough to be deprotonated by a suitable base.

-

Alkylating Agent: 1-Bromooctane is used to introduce the n-octyl chain, which is crucial for enhancing solubility.

-

Base: A strong base like Sodium Hydride (NaH) or Potassium Hydroxide (KOH) is used to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any potential side products (e.g., O-alkylation or dialkylation products). Recrystallization is then used to achieve high purity.

B. Step-by-Step Synthesis Protocol

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, add 2-bromo-9H-carbazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration approx. 0.2 M).

-

Deprotonation: Under a nitrogen atmosphere, slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Expert Insight: The reaction is exothermic and produces hydrogen gas. Slow addition is critical for safety and control. The solution should be stirred until the gas evolution ceases, indicating the complete formation of the carbazolide anion.

-

-

Alkylation: Add 1-bromooctane (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and quench it by slowly adding ice-cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.

C. Step-by-Step Purification Protocol

-

Column Chromatography: Purify the crude product using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity) is typically effective.

-

Expert Insight: Collect fractions and monitor them by TLC to isolate the pure product. The less polar n-octyl group ensures the product elutes before more polar impurities.

-

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. Crystals can be grown by slowly cooling a saturated hot solution.[4]

-

Final Product: Dry the purified white crystals under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

D. Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

IV. Application Protocol: Fabrication of a Perovskite Solar Cell

This section details the protocol for fabricating a standard (n-i-p) mesoporous perovskite solar cell using this compound as the HTM. All solution preparation and device fabrication steps should be performed inside a nitrogen-filled glovebox to prevent degradation of the perovskite and HTM layers.

A. Device Architecture and Rationale

The standard n-i-p architecture is: FTO / compact-TiO₂ / mesoporous-TiO₂ / Perovskite / HTL / Gold (Au) . In this stack, holes generated in the perovskite layer are extracted by the HTL and transported to the Au anode. The energy levels of the HTM must align with the valence band of the perovskite for efficient hole extraction. Carbazole derivatives generally have suitable HOMO levels for this purpose.[9]

B. Step-by-Step Device Fabrication Protocol

-

Substrate Preparation:

-

Pattern FTO-coated glass substrates using zinc powder and HCl.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes just before use to improve wettability.

-

-

Electron Transport Layer (ETL) Deposition:

-

Deposit a compact TiO₂ (c-TiO₂) blocking layer onto the FTO substrate via spray pyrolysis at 450 °C.

-

Spin-coat a mesoporous TiO₂ (mp-TiO₂) paste (diluted in ethanol) at 4000 rpm for 20 s.

-

Sinter the substrates by gradually heating to 500 °C and keeping them at that temperature for 30 minutes.

-

-

Perovskite Layer Deposition:

-

Prepare a perovskite precursor solution (e.g., 1.2 M of FAPbI₃ and MAPbBr₃ in a DMF:DMSO solvent mixture).

-

In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the cooled TiO₂ substrate in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the films on a hotplate at 100-150 °C for 10-30 minutes to form the crystalline perovskite phase.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare the HTL solution: Dissolve this compound in chlorobenzene at a concentration of 10-20 mg/mL.

-

Expert Insight: While many HTMs require additives like Li-TFSI and 4-tert-butylpyridine (tBP) to improve conductivity, a key goal in modern HTM research is to develop materials that function efficiently without them (dopant-free) to enhance device stability.[10] It is recommended to test devices both with and without these additives.

-

If using additives, add Li-TFSI (from a stock solution in acetonitrile) and tBP to the HTL solution.

-

Spin-coat the HTL solution onto the perovskite layer at 3000 rpm for 30 s.

-

Anneal the substrate at 70 °C for 10 minutes.

-

-

Electrode Deposition:

-

Mask the active area of the device (typically 0.1 cm²).

-

Transfer the substrates to a thermal evaporator.

-

Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) as the top electrode under high vacuum (<10⁻⁶ Torr).

-

C. Device Fabrication Workflow Diagram

Caption: Workflow for fabricating a perovskite solar cell using the specified HTM.

V. Characterization and Performance Evaluation

Thorough characterization is essential to validate the material's properties and the device's performance. This process provides a self-validating feedback loop for optimizing synthesis and fabrication protocols.

A. Material and Device Characterization Techniques

| Technique | Purpose | Expected Insights |

| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | Confirms energy level alignment with the perovskite valence band for efficient hole extraction. |

| UV-Vis Spectroscopy | To measure the optical absorption and bandgap. | Ensures the HTM does not absorb significantly in the visible region where the perovskite is active.[11] |

| Photoluminescence (PL) | To assess charge transfer efficiency. | Efficient hole extraction is indicated by significant quenching of the perovskite's PL signal when the HTL is deposited.[10] |

| Space-Charge Limited Current (SCLC) | To measure the hole mobility of the HTM film. | Higher mobility is crucial for efficient charge transport and achieving a high fill factor in the solar cell.[10] |

| Current Density-Voltage (J-V) | To measure the solar cell's key performance metrics. | Provides Power Conversion Efficiency (PCE), Open-Circuit Voltage (V_oc), Short-Circuit Current (J_sc), and Fill Factor (FF). |

| External Quantum Efficiency (EQE) | To determine the device's efficiency at converting photons to electrons at different wavelengths. | Integrated EQE should match the J_sc from the J-V curve, validating the measurement accuracy. |

B. Expected Device Performance

Perovskite solar cells using novel carbazole-based HTMs have demonstrated high efficiencies. While specific performance depends heavily on the exact perovskite composition and fabrication conditions, a well-optimized device using a material like this compound could be expected to achieve the following metrics.

| Parameter | Typical Target Value |

| PCE (%) | > 15% |

| V_oc (V) | > 1.0 V |

| J_sc (mA/cm²) | > 20 mA/cm² |

| FF (%) | > 70% |

Note: These values are illustrative targets. Actual results will vary. For comparison, devices using other novel carbazole HTMs have achieved efficiencies exceeding 14%.[12][13]

C. Characterization Logic Diagram

Caption: Relationship between characterization techniques and the properties they evaluate.

VI. References

-

D–A type carbazole derivatives (KZ, KZIC and KZRD) are reported as hole transport materials (HTMs) in conventional perovskite solar cells (PSCs). Sustainable Energy & Fuels. [Link]

-

2,7-Dibromo-9-octyl-9H-carbazole. National Center for Biotechnology Information (PMC). [Link]

-

Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics. ResearchGate. [Link]

-

This compound, 98%. Amerigo Scientific. [Link]

-

Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

-